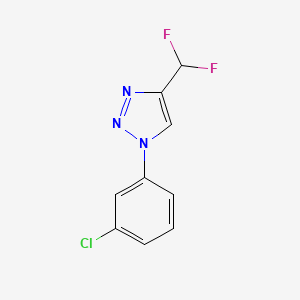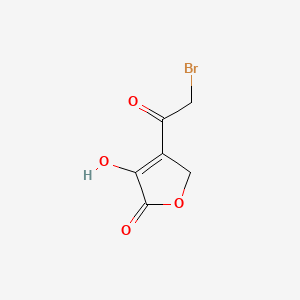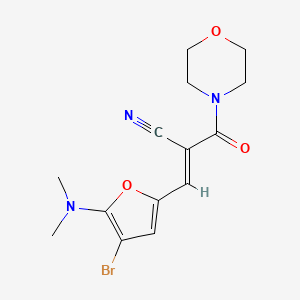
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with bromine and dimethylamino groups, a morpholine ring, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized and functionalized with bromine and dimethylamino groups.
Introduction of the acrylonitrile group: This can be achieved through a Knoevenagel condensation reaction between a furan aldehyde derivative and malononitrile.
Attachment of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products may include substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigated for its potential biological activity and therapeutic effects.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylamide
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile
Uniqueness
The unique combination of functional groups in 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H16BrN3O3 |
|---|---|
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
(E)-3-[4-bromo-5-(dimethylamino)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H16BrN3O3/c1-17(2)14-12(15)8-11(21-14)7-10(9-16)13(19)18-3-5-20-6-4-18/h7-8H,3-6H2,1-2H3/b10-7+ |
InChI-Schlüssel |
NYQFHWBMGHJMNY-JXMROGBWSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(O1)/C=C(\C#N)/C(=O)N2CCOCC2)Br |
Kanonische SMILES |
CN(C)C1=C(C=C(O1)C=C(C#N)C(=O)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


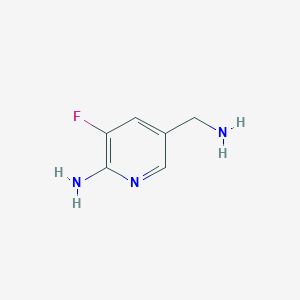
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
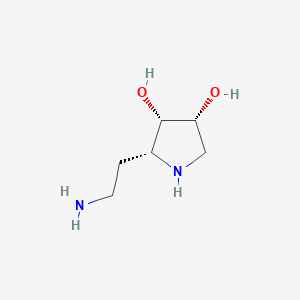
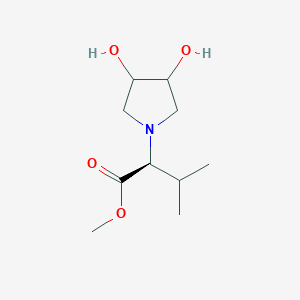
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
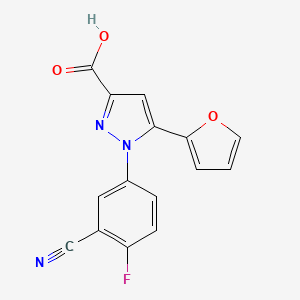
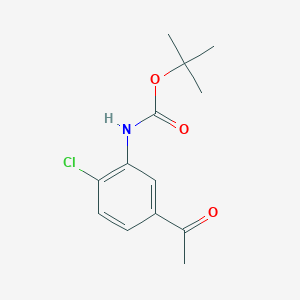
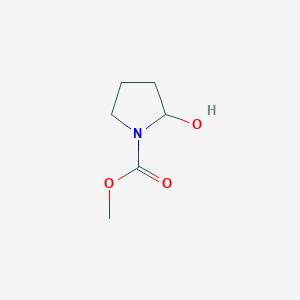
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

